(4-Chloro-6-methylpyridin-2-yl)methyl acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-chloro-6-methylpyridin-2-yl)methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-6-3-8(10)4-9(11-6)5-13-7(2)12/h3-4H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFCNDNVKQGVRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)COC(=O)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-6-methylpyridin-2-yl)methyl acetate typically involves the reaction of (4-Chloro-6-methylpyridin-2-yl)methanol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-6-methylpyridin-2-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert the acetate group to an alcohol group.
Substitution: The chlorine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) are used under basic conditions.
Major Products Formed
Oxidation: this compound oxide.
Reduction: (4-Chloro-6-methylpyridin-2-yl)methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Chloro-6-methylpyridin-2-yl)methyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Chloro-6-methylpyridin-2-yl)methyl acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Variations
(a) Pyridine vs. Piperidine Derivatives
The European Patent Application (2021) describes 2,2,6,6-tetramethylpiperidin-4-yl acetate derivatives, which share the acetate ester functional group but differ in their heterocyclic core (piperidine vs. pyridine) . Piperidine derivatives exhibit increased steric hindrance due to the tetramethyl substitution, reducing their reactivity in nucleophilic substitution reactions compared to the pyridine-based compound.
(b) Pyridine vs. Pyrimidine Derivatives
Pyrimidines generally exhibit stronger hydrogen-bonding capacity due to their two nitrogen atoms, increasing solubility in polar solvents compared to pyridines. The thioether and thietane groups in compound 1 introduce additional metabolic stability but may reduce hydrolytic stability relative to the chloro-methyl-pyridine acetate .
Substituent Effects
(a) Chlorine vs. Cyano Groups
4-Cyano-2,6-dimethylpyridine 1-oxide (CAS: 99055-31-9) replaces the chlorine atom in the target compound with a cyano group and introduces an N-oxide moiety . The cyano group is a strong electron-withdrawing substituent, enhancing electrophilicity at the pyridine ring. The N-oxide group increases polarity, improving aqueous solubility (predicted logP ≈ 0.5) but reducing bioavailability compared to the chloro-methyl-pyridine acetate .
(b) Ester Chain Variations
The patent application lists piperidin-4-yl esters with varying alkyl chains (e.g., propionate, butyrate). Longer alkyl chains (e.g., nonanoate) increase lipophilicity (logP > 3), enhancing tissue penetration but reducing metabolic stability. The acetate ester in the target compound balances moderate lipophilicity with efficient enzymatic hydrolysis to the corresponding alcohol or acid .
Data Table: Key Properties of Compared Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Key Substituents | Predicted logP |
|---|---|---|---|---|---|
| (4-Chloro-6-methylpyridin-2-yl)methyl acetate | C₉H₁₀ClNO₂ | 199.64 | Pyridine | Cl, CH₃, OAc | 1.8 |
| 2,2,6,6-Tetramethylpiperidin-4-yl acetate | C₁₁H₂₁NO₂ | 199.29 | Piperidine | 4-OAc, 2,2,6,6-CH₃ | 2.1 |
| Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate | C₁₂H₁₆N₂O₂S₂ | 284.40 | Pyrimidine | S-thietane, OAc | 1.5 |
| 4-Cyano-2,6-dimethylpyridine 1-oxide | C₈H₈N₂O | 148.17 | Pyridine | CN, CH₃, N-oxide | 0.5 |
Biological Activity
(4-Chloro-6-methylpyridin-2-yl)methyl acetate, with the molecular formula C9H10ClNO2 and a molecular weight of 199.64 g/mol, is an organic compound primarily investigated for its biological activity and potential applications in medicinal chemistry. This compound is synthesized through the reaction of (4-Chloro-6-methylpyridin-2-yl)methanol with acetic anhydride or acetyl chloride, often in the presence of a base like pyridine or triethylamine.
The biological activity of this compound is attributed to its interaction with various molecular targets and pathways. It has been shown to act as an inhibitor or activator of specific enzymes, thus influencing biochemical pathways and cellular processes. The precise molecular targets depend on the context of its application, including potential therapeutic uses in neurodegenerative diseases and cancer treatment .
Pharmacological Evaluation
Recent studies have highlighted the compound's potential in pharmacology. For instance, bioactivity testing against human adenosine receptors revealed that certain derivatives of pyridine compounds exhibit inhibitory activity against phosphodiesterase 10A (PDE10A) at low micromolar concentrations. This suggests that this compound may share similar bioactivity profiles, potentially enhancing neuronal survival and providing therapeutic benefits in neurodegenerative conditions .
Case Studies and Experimental Findings
- Neuroprotective Effects : A study investigated the effects of pyridine derivatives on neuronal survival, demonstrating that compounds similar to this compound can promote cell viability in neurodegenerative models .
- Anticancer Activity : Another research effort focused on the anticancer properties of related compounds, showing moderate to good activity against various cancer cell lines, including breast and lung cancers. The findings suggest that structural modifications could enhance efficacy against specific cancer types .
- Enzyme Inhibition : In vitro experiments have shown that derivatives can inhibit acetylcholinesterase (AChE) activity, which is significant for developing treatments for Alzheimer's disease. The most potent compounds exhibited IC50 values below 0.1 µM, indicating strong inhibitory effects .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| (4-Chloro-6-methylpyridin-2-yl)methanol | Hydroxyl Group | Potentially lower bioactivity |
| (4-Chloro-6-methylpyridin-2-yl)methyl chloride | Chloride Group | Different reactivity |
| 2-Aminopyridine Derivatives | Amino Group | Varied receptor binding profiles |
The unique substitution pattern on the pyridine ring of this compound imparts distinct chemical and physical properties that may enhance its biological activity compared to its analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
